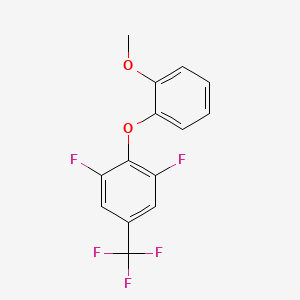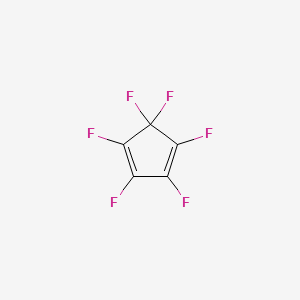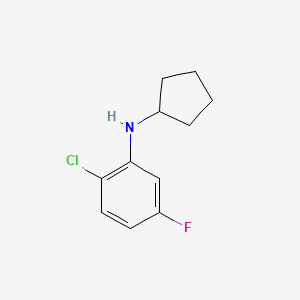
2-Chloro-N-cyclopentyl-5-fluoroaniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Chloro-N-cyclopentyl-5-fluoroaniline is an organic compound that belongs to the class of anilines It is characterized by the presence of a chloro group at the second position, a fluoro group at the fifth position, and a cyclopentyl group attached to the nitrogen atom of the aniline ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-N-cyclopentyl-5-fluoroaniline typically involves the following steps:
Nitration: The starting material, 2-chloro-5-fluoroaniline, is nitrated using a mixture of concentrated nitric and sulfuric acids to introduce a nitro group.
Reduction: The nitro group is then reduced to an amino group using a reducing agent such as iron powder in the presence of hydrochloric acid.
Cyclopentylation: The final step involves the introduction of the cyclopentyl group. This can be achieved through a nucleophilic substitution reaction where the amino group is reacted with cyclopentyl chloride in the presence of a base like sodium hydroxide.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch or Continuous Flow Reactors: These reactors ensure efficient mixing and temperature control.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to achieve the desired purity.
Análisis De Reacciones Químicas
Types of Reactions
2-Chloro-N-cyclopentyl-5-fluoroaniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The chloro and fluoro groups can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide or potassium carbonate in a polar aprotic solvent like dimethyl sulfoxide.
Major Products
Oxidation: Formation of corresponding quinones or other oxidized derivatives.
Reduction: Formation of amines or other reduced derivatives.
Substitution: Formation of substituted anilines with different functional groups.
Aplicaciones Científicas De Investigación
2-Chloro-N-cyclopentyl-5-fluoroaniline has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in the development of new pharmaceuticals.
Industry: Utilized in the production of dyes, pigments, and other materials.
Mecanismo De Acción
The mechanism of action of 2-Chloro-N-cyclopentyl-5-fluoroaniline involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, leading to the modulation of biological pathways. For example, it may inhibit the activity of certain enzymes, thereby affecting cellular processes such as DNA replication or protein synthesis.
Comparación Con Compuestos Similares
Similar Compounds
5-Chloro-2-fluoroaniline: Similar structure but lacks the cyclopentyl group.
2-Chloro-5-fluoroaniline: Similar structure but lacks the cyclopentyl group.
3-Chloro-5-fluoroaniline: Similar structure but with different positions of chloro and fluoro groups.
Uniqueness
2-Chloro-N-cyclopentyl-5-fluoroaniline is unique due to the presence of the cyclopentyl group, which can significantly alter its chemical and biological properties compared to its analogs. This structural modification can enhance its binding affinity to specific molecular targets, leading to improved efficacy in its applications.
Propiedades
Fórmula molecular |
C11H13ClFN |
|---|---|
Peso molecular |
213.68 g/mol |
Nombre IUPAC |
2-chloro-N-cyclopentyl-5-fluoroaniline |
InChI |
InChI=1S/C11H13ClFN/c12-10-6-5-8(13)7-11(10)14-9-3-1-2-4-9/h5-7,9,14H,1-4H2 |
Clave InChI |
FPBWUWKWNLMRAS-UHFFFAOYSA-N |
SMILES canónico |
C1CCC(C1)NC2=C(C=CC(=C2)F)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-Bromo-1-isobutyl-1H-benzo[d][1,2,3]triazole](/img/structure/B12083060.png)


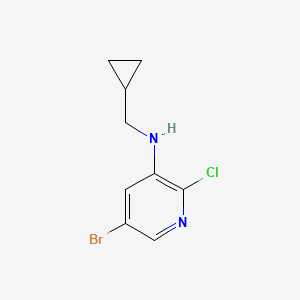


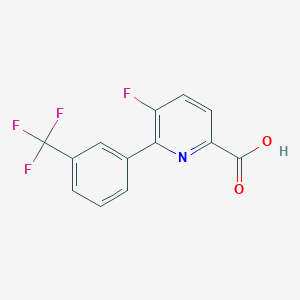
![(E)-but-2-enedioic acid;(E)-N-ethyl-6,6-dimethyl-N-[[3-[(4-thiophen-3-ylthiophen-2-yl)methoxy]phenyl]methyl]hept-2-en-4-yn-1-amine](/img/structure/B12083086.png)

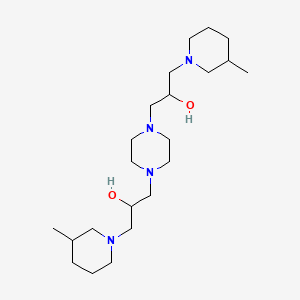
![1-Oxaspiro[5.5]undecan-4-yl methanesulfonate](/img/structure/B12083108.png)
